Sulfoxone sodium

Overview

Description

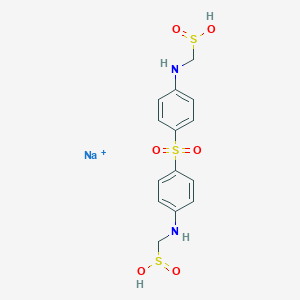

Chemical Profile: Sulfoxone sodium (C₁₄H₁₄N₂Na₂O₆S₃), a sulfone derivative, is a disodium salt of aldesulfone. It is a white to pale yellow powder, highly water-soluble, and structurally derived from 4,4′-diaminodiphenyl sulfone (DDS) via condensation with hydroxymethyl sulfinate .

Mechanism of Action: Like other sulfones, this compound inhibits bacterial dihydropteroate synthetase, competing with para-aminobenzoic acid (pABA) to block folate synthesis, critical for microbial DNA replication . Additionally, it selectively inhibits neutrophil chemotaxis to N-formyl peptides (e.g., F-met-leu-phe), a mechanism relevant in treating neutrophilic dermatoses .

Historical and Clinical Use: this compound was developed in the 1930s–1940s as an antileprosy agent, part of the first-generation sulfones alongside promin and solasulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfoxone sodium can be synthesized by the condensation of 4,4’-diaminodiphenyl sulfone with hydroxymethylsulfinic acid sodium salt . The reaction typically involves the following steps:

Substitution or Cross-Coupling: Using S(IV) reagents like aryl sulfinate or alkyl sulfinate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Sulfoxone sodium undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide to sulfone.

Reduction: Reduction of sulfone to sulfide.

Substitution: Replacement of functional groups with other substituents.

Cross-Coupling: Formation of carbon-sulfur bonds using S(IV) reagents.

Common Reagents and Conditions:

Oxidants: mCPBA, H2O2 with metal catalysts.

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substituents: Aryl or alkyl groups for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfone compounds.

Scientific Research Applications

Pharmacological Applications

- Antileprosy Treatment : Sulfoxone sodium is historically significant as an antileprosy drug. Its efficacy stems from its ability to inhibit bacterial growth by interfering with folic acid metabolism .

- Dermatitis Herpetiformis : The compound has also been used with limited success in treating this autoimmune blistering skin condition .

Synthetic Applications

Recent advancements have highlighted the versatility of sodium sulfinates, including this compound, in organic synthesis. Here are key applications:

- Building Blocks for Organosulfur Compounds : this compound serves as a precursor for synthesizing various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. These reactions are crucial in developing pharmaceuticals and agrochemicals .

- Radical Chemistry : The generation of sulfinyl radicals from this compound facilitates dual radical addition/coupling reactions with unsaturated hydrocarbons. This method allows for the synthesis of valuable disulfurized adducts, expanding the scope of organic synthesis .

Antibacterial Mechanisms

A study outlined that this compound acts as a competitive inhibitor against dihydropteroate synthetase, showcasing its role in disrupting bacterial folic acid metabolism. This mechanism is vital in understanding its therapeutic effects against leprosy-causing pathogens .

Synthesis of Sulfinyl Radicals

Research demonstrated that sulfinyl sulfones derived from this compound can generate sulfinyl radicals effectively. These radicals participate in radical coupling reactions, yielding previously inaccessible compounds that may have pharmaceutical relevance .

Application in Drug Development

This compound's utility extends to drug development processes where it aids in functionalizing complex organic molecules. This includes its application in modifying existing drugs to enhance their efficacy or reduce side effects .

Data Table: Summary of Applications

Mechanism of Action

Sulfoxone sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, thereby disrupting folic acid synthesis and inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Structural and Functional Comparison

Efficacy and Toxicity

Antimicrobial Spectrum :

Toxicity :

Mechanistic Nuances :

Current Status and Replacements

- This compound : Obsolete due to toxicity and inferior efficacy compared to dapsone .

- Dapsone : First-line for leprosy and dermatitis herpetiformis; included in WHO Essential Medicines List.

- Acedapsone : Retained for prophylaxis in leprosy-endemic regions due to sustained release .

- Glucosulfone/Solasulfone : Historical relevance only, replaced by safer sulfones and antibiotics like rifampicin .

Research Findings and Clinical Insights

Biological Activity

Sulfoxone sodium, also known as Diasone, is a sulfonamide derivative primarily used in the treatment of leprosy and other dermatological conditions. Its biological activity is attributed to its mechanism as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which plays a crucial role in folic acid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound exerts its biological effects through the following mechanisms:

- Inhibition of Dihydropteroate Synthetase : this compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase, disrupting folic acid synthesis in bacteria. This inhibition is critical for its antibacterial activity, particularly against Mycobacterium leprae, the causative agent of leprosy .

- Anti-inflammatory Properties : Some studies suggest that sulfoxone may also exhibit anti-inflammatory effects, which can contribute to its therapeutic efficacy in skin conditions .

Pharmacokinetics

This compound is well absorbed when administered parenterally and has a wide distribution throughout body tissues, including synovial and ocular fluids. However, it can cause irritation due to its alkaline nature .

Case Studies and Clinical Applications

- Leprosy Treatment : this compound has been used effectively as part of multidrug therapy for leprosy. A study highlighted instances where patients experienced dermatitis medicamentosa as a side effect, indicating the need for careful monitoring during treatment .

- Dermatological Conditions : Beyond leprosy, this compound has been investigated for its efficacy in treating various skin disorders. Its ability to modulate immune responses may provide benefits in conditions characterized by inflammation.

- Combination Therapies : Research indicates that combining sulfoxone with other agents could enhance therapeutic outcomes. For instance, it has been explored alongside other sulfonamides to maximize antibacterial efficacy against resistant strains .

Research Findings

Recent studies have focused on the broader implications of this compound's biological activity:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against certain tumor cell lines, suggesting potential applications in oncology .

- Metabolism Studies : Investigations into the metabolic pathways of sulfoxone have revealed insights into how it is processed within the body and how these processes affect its biological activity. For example, the oxidation of sulindac (a related compound) to sulindac sulfone is catalyzed by cytochrome P450 enzymes, which may also play a role in sulfoxone's metabolism .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibits dihydropteroate synthetase |

| Primary Use | Treatment of leprosy |

| Pharmacokinetics | Well absorbed; distributed in various tissues |

| Side Effects | Dermatitis medicamentosa reported |

| Research Applications | Potential use in oncology; combination therapies |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Sulfoxone Sodium with high purity, and how can structural integrity be validated?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, pH) to avoid side products like sulfones or sulfates. Purification via recrystallization or column chromatography is critical. Structural validation should combine nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment. Comparative studies with related sulfonates (e.g., Solapsone) can identify structural deviations .

Q. How can researchers design experiments to assess this compound’s stability under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, light, acidic/basic buffers). Use UV-Vis spectroscopy to monitor degradation products and mass spectrometry (MS) to identify breakdown intermediates. Cross-reference findings with historical data on sodium sulfonates’ ionization behavior in aqueous solutions .

Q. What are the best practices for integrating this compound’s historical data (e.g., 1950s leprosy studies) into modern research frameworks?

- Methodological Answer : Perform a systematic literature review to catalog historical efficacy and toxicity data. Validate outdated methodologies (e.g., mid-20th-century bioassays) against current techniques like in vitro cytotoxicity assays. Address discrepancies by replicating key experiments under controlled conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s antimicrobial mechanisms be resolved?

- Methodological Answer : Employ hypothesis-driven approaches to test competing theories (e.g., membrane disruption vs. enzyme inhibition). Use isothermal titration calorimetry (ITC) to study binding interactions with bacterial enzymes and atomic force microscopy (AFM) to visualize membrane effects. Meta-analyses of existing datasets can identify confounding variables (e.g., pH-dependent activity) .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds. Use Bayesian hierarchical models to account for variability across in vivo and in vitro datasets. Sensitivity analysis can isolate critical parameters, such as sodium ion concentration’s impact on bioavailability .

Q. How can computational chemistry tools predict this compound’s interactions with novel biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays. Cross-disciplinary collaboration with bioinformaticians ensures alignment between computational and experimental results .

Q. Methodological and Ethical Considerations

Q. What strategies mitigate bias in this compound research, particularly in historical data interpretation?

- Methodological Answer : Adopt blinded data analysis and pre-register study protocols to reduce confirmation bias. Use triangulation by combining multiple data sources (e.g., structural, pharmacological, clinical). Transparently report limitations, such as incomplete historical records or sample size constraints .

Q. How should researchers address ethical concerns when repurposing this compound for new therapeutic applications?

- Methodological Answer : Follow institutional review board (IRB) guidelines for preclinical-to-clinical translation. Conduct comparative risk-benefit analyses using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Prioritize open-access publication of negative results to prevent publication bias .

Q. Data Reporting and Reproducibility

Q. What frameworks ensure reproducibility in this compound’s spectroscopic data analysis?

- Methodological Answer : Standardize instrument calibration (e.g., NMR shimming, HPLC column conditioning) and document metadata (e.g., solvent purity, temperature). Share raw data via repositories like Zenodo and use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation .

Q. How can interdisciplinary approaches enhance this compound’s research outcomes?

- Methodological Answer : Integrate chemical synthesis with microbiological assays and computational modeling. For example, combine synthetic chemistry (structure-activity relationships), molecular biology (target validation), and data science (machine learning for pattern recognition) to address complex questions .

Properties

IUPAC Name |

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBNFLZFSZDPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023623 | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-75-2 | |

| Record name | Adesulfone Sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOXONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.